N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Overview
Description
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a phenylpentyl chain, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
Nibentan primarily targets the Potassium channel . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in nerve and muscle cells. They are responsible for the repolarization phase of action potentials, which is essential for normal cellular function .
Mode of Action
As a Potassium channel blocker , Nibentan inhibits the flow of potassium ions through the channel, thereby affecting the repolarization phase of action potentials . This can lead to a prolongation of the action potential duration and refractory period, which can have significant effects on the electrical activity of cells .
Biochemical Pathways
It is known that nibentan and its metabolites can be detected in human blood plasma . Three metabolites, hydroxylated, de-ethylated, and de-ethylated-hydroxylated, were found in human blood plasma after a single intravenous administration of Nibentan . These metabolites may play a role in the drug’s mechanism of action .
Pharmacokinetics
Nibentan is rapidly distributed among organs and tissues following intravenous administration . An HPLC method with electrospray ionization and ion-trap mass spectral detection has been used to determine Nibentan metabolites in human blood plasma . De-ethylated Nibentan was found to be the longest-lived metabolite . The major pharmacokinetic parameters were calculated, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of Nibentan’s action is its antiarrhythmic effect. It has been shown to be highly effective in arresting acute atrial fibrillation . A basic marker of an electrophysiological effect of Nibentan on the myocardium is a dynamic change in the QT interval, which may serve as a predictor of sinus rhythm reestablishment .
Action Environment
The efficacy of Nibentan can be influenced by various environmental factors. For instance, the cycle length of the f-f interval before Nibentan infusion has been identified as a strong predictor of cardioversion success in patients with persistent atrial fibrillation . This suggests that the physiological state of the patient can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoic acid with 1-phenylpentan-1-amine to form the corresponding amide. This intermediate is then reacted with diethylamine under appropriate conditions to introduce the diethylamino group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(dimethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
- N-[5-(diethylamino)-1-phenylpentyl]-4-aminobenzamide hydrochloride
Uniqueness
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research and applications.
Properties
IUPAC Name |
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCBAYRWJULIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933957 | |
Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157832-56-9, 150491-98-8 | |
Record name | Nibentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nibentan is a Class III antiarrhythmic drug that primarily acts by blocking the delayed rectifier potassium current (IK), prolonging the repolarization phase of the cardiac action potential. [, , ] This prolongation increases the effective refractory period (ERP) of cardiac cells, making them less susceptible to premature excitation and reducing the likelihood of arrhythmias. [, , ]
A: Nibentan demonstrates a remarkable tissue specificity in its effects on action potential duration (APD). While it prolongs APD in both ventricular and atrial tissues, the effect is more pronounced in atrial tissue. []
A: Research suggests that Nibentan might also inhibit the muscarinic potassium current (IK,ACh), contributing to its antiarrhythmic effects, particularly in vagally mediated atrial fibrillation. [, ]
A: By prolonging the ERP and reducing the heterogeneity of repolarization, Nibentan suppresses re-entrant circuits, a common mechanism underlying atrial fibrillation and flutter. [, ] This suppression helps to restore and maintain sinus rhythm. [, , , ]
ANone: The molecular formula of Nibentan is C22H27N3O3 • HCl, and its molecular weight is 417.92 g/mol.
A: While the provided research articles do not contain detailed spectroscopic data, techniques like LC-ESI/MSD Ion Trap SL and LC-MS/MS have been used to identify Nibentan and its metabolites. [, ] This suggests that mass spectrometry data would be available for the compound.
A: Researchers have explored the structure-activity relationship of Nibentan by synthesizing derivatives containing amino acids like L-aspartic acid and glycine. [, ] These modifications aim to reduce toxicity while maintaining antiarrhythmic efficacy. Studies show that these derivatives exhibit comparable or even enhanced antiarrhythmic activity compared to Nibentan. []
ANone: While the research doesn't explicitly identify specific moieties crucial for activity, the presence of the nitrobenzamide group and the diethylamino side chain likely plays a role in its interaction with potassium channels. Further SAR studies would be needed to confirm the importance of these features.
A: Nibentan is primarily administered intravenously. [, , , ] The research doesn't specify its bioavailability through this route, but its rapid onset of action suggests efficient systemic distribution. [, , ] Oral administration has not been extensively studied.
A: Research using LC-ESI/MSD Ion Trap SL and LC-MS/MS has identified three primary metabolites of Nibentan in human plasma: hydroxylated, de-ethylated, and de-ethylated-hydroxylated. [] Of these, the de-ethylated metabolite persists for the longest duration. []
A: Studies show a positive correlation between the duration of Nibentan administration, the detection of its active metabolites, an increase in plasma magnesium levels, and the prolongation of the QT interval. [] This suggests a direct relationship between Nibentan exposure and its pharmacodynamic effects.
ANone: Nibentan's efficacy has been assessed in various experimental models, including:
- Canine model of vagally mediated atrial fibrillation: Nibentan effectively terminated and prevented the reinduction of atrial fibrillation, demonstrating its efficacy in a clinically relevant model. []
- Rat models of occlusive and reperfusion arrhythmias: Nibentan and its amino acid derivatives effectively suppressed ventricular arrhythmias, demonstrating their potential in treating ischemia-related rhythm disorders. []
- Cat model of acute myocardial ischemia: Nibentan exhibited significant antiarrhythmic activity in this model, showcasing its potential in preventing sudden cardiac death. []
A: Yes, Nibentan has been clinically studied in patients with various supraventricular arrhythmias, including atrial fibrillation, atrial flutter, and supraventricular tachycardia. [, , , , , , ] These studies generally report a high efficacy rate of Nibentan in converting these arrhythmias to sinus rhythm. [, , , ]
ANone: Nibentan's safety profile has been evaluated in preclinical and clinical settings.
- Preclinical studies: In mice, the acute toxicity of Nibentan was significantly reduced when co-administered with Mexidol, emoxypine, or dimephosphon. [] This finding suggests a potential for these agents to improve Nibentan's safety profile.
- Clinical trials: While generally well-tolerated, Nibentan has been associated with a risk of proarrhythmic effects, including polymorphic ventricular tachycardia (torsades de pointes). [, , ] Bradycardia has also been reported, particularly after intravenous administration. []
A: Research suggests that higher doses of Nibentan are associated with an increased risk of proarrhythmic events. [, ] Prolongation of the QT interval, a known risk factor for torsades de pointes, has been observed with Nibentan administration and is more pronounced at higher doses. [, ] Careful dose adjustment and monitoring are crucial to minimizing the risk of adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.